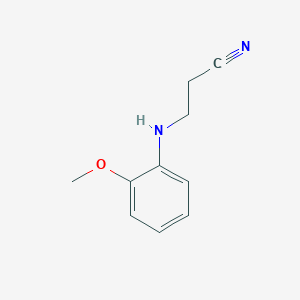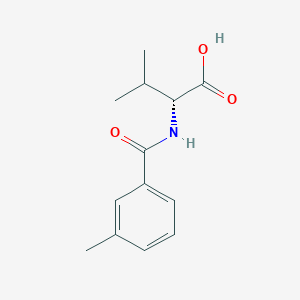
3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE is a chemical compound with the molecular formula C7H10O3S It is known for its unique structure, which includes an allyloxy group attached to a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE typically involves the reaction of tetrahydrothiophene-1,1-dioxide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the allyloxy group. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters ensures high throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as halides or amines are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-HYDROXYTETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE: Similar structure but with a hydroxyl group instead of an allyloxy group.
TETRAHYDROTHIOPHENE-1,1-DIOXIDE: Lacks the allyloxy group, making it less reactive in certain types of chemical reactions.
Uniqueness
3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE is unique due to the presence of the allyloxy group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-prop-2-enoxythiolane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-2-4-10-7-3-5-11(8,9)6-7/h2,7H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGYTPZLDSIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384314 |
Source


|
| Record name | Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35309-86-5 |
Source


|
| Record name | Thiophene, tetrahydro-3-(2-propenyloxy)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ALLYLOXYTETRAHYDROTHIOPHENE 1,1-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[2-(3-Chlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363906.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
![(2E)-4-[(3-METHYLPHENYL)FORMOHYDRAZIDO]-4-OXOBUT-2-ENOIC ACID](/img/structure/B1363920.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![N-[4-anilino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]-N-methylamine](/img/structure/B1363926.png)






